molecular formula C9H17NO2 B1598198 Methyl 2-(4-aminocyclohexyl)acetate CAS No. 313683-56-6

Methyl 2-(4-aminocyclohexyl)acetate

Cat. No. B1598198
CAS RN: 313683-56-6
M. Wt: 171.24 g/mol
InChI Key: XWSOUSNMNNHZMD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-aminocyclohexyl)acetate” is a chemical compound with the IUPAC name "methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate" . It is used in the field of pharmaceutical chemistry .


Synthesis Analysis

The synthesis of “Methyl 2-(4-aminocyclohexyl)acetate” involves several steps. The method uses 1, 4-cyclohexanedione as a starting material to obtain the 2-(4-aminocyclohexyl)-ethyl acetate through processes of Wittig reaction, condensation reaction, catalytic hydrogenation, and others .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-aminocyclohexyl)acetate” is C9H17NO2 . The InChI code is 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(4-aminocyclohexyl)acetate” include Wittig reaction, condensation reaction, and catalytic hydrogenation . The specific reactions and mechanisms are complex and may require further study.


Physical And Chemical Properties Analysis

“Methyl 2-(4-aminocyclohexyl)acetate” has a molecular weight of 286.37 . The physical form of the compound is oil .

Safety and Hazards

“Methyl 2-(4-aminocyclohexyl)acetate” is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(4-aminocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSOUSNMNNHZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400577, DTXSID801284930
Record name Methyl 2-(4-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-4-aminocyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313683-56-6, 76308-27-5
Record name Methyl 2-(4-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-4-aminocyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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